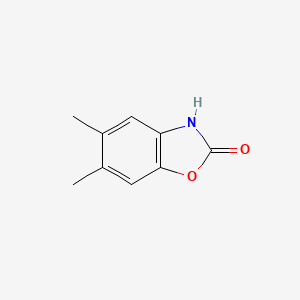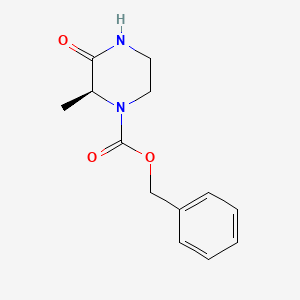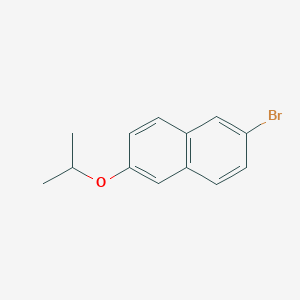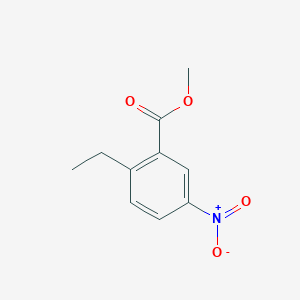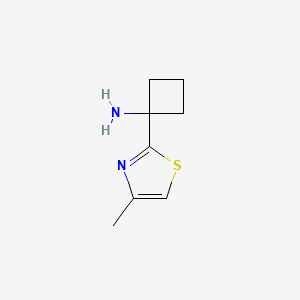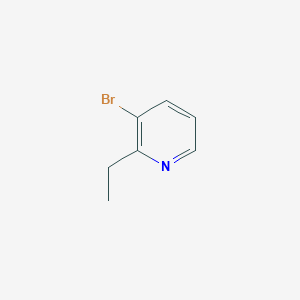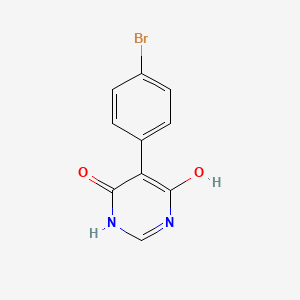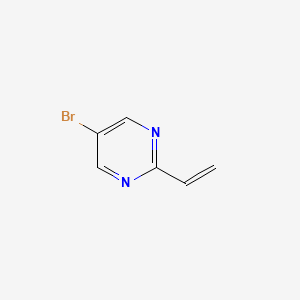
5-溴-2-乙烯基嘧啶
概述
描述
5-Bromo-2-vinylpyrimidine is a heterocyclic organic compound that features a bromine atom at the 5-position and a vinyl group at the 2-position of a pyrimidine ring
科学研究应用
5-Bromo-2-vinylpyrimidine has diverse applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-vinylpyrimidine typically involves the reaction of 2-bromomalonaldehyde with amidine compounds. This reaction is carried out in a single step, making it efficient and cost-effective . The reaction conditions are generally mild, and the process can be scaled up for industrial production.
Industrial Production Methods: For large-scale production, the method involving 2-bromomalonaldehyde and amidine compounds is preferred due to its simplicity and safety. This method reduces the synthesis cost and is suitable for pharmaceutical and chemical industries .
化学反应分析
Types of Reactions: 5-Bromo-2-vinylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other substituents.
Cross-Coupling Reactions: Particularly Suzuki-Miyaura coupling, where the vinyl group can participate in forming new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Arylboronic Acids and Alkynylzincs: Common reagents in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions are often substituted pyrimidine derivatives, which can be further utilized in various applications .
作用机制
The mechanism of action of 5-Bromo-2-vinylpyrimidine involves its interaction with specific molecular targets and pathways. The vinyl group allows for versatile chemical modifications, enabling the compound to bind to various biological targets. This binding can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects .
相似化合物的比较
5-Bromo-2-iodopyrimidine: Another halogenated pyrimidine with similar reactivity in cross-coupling reactions.
5-Bromo-2-methylpyrimidine: Differing by the presence of a methyl group instead of a vinyl group, affecting its reactivity and applications.
Uniqueness: 5-Bromo-2-vinylpyrimidine is unique due to the presence of the vinyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating complex molecules and exploring new chemical reactions.
属性
IUPAC Name |
5-bromo-2-ethenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2/c1-2-6-8-3-5(7)4-9-6/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGICTBSBIWVFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
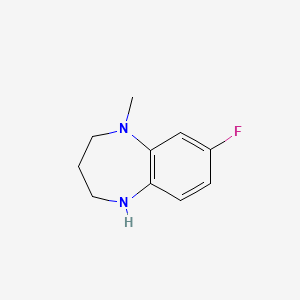
![[3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B1523894.png)

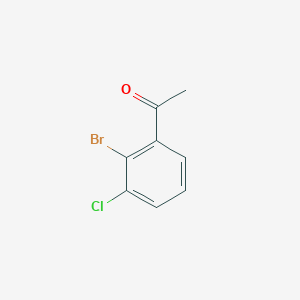
![1-Azaspiro[4.4]nonane-2,4-dione](/img/structure/B1523897.png)
